![molecular formula C19H15N5O B5226441 6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot synthesis using malononitrile, pyridine-4-carboxaldehyde, and 3-methyl-1-phenylpyrazol-5-one as starting materials. The reaction is catalyzed by trisodium citrate dihydrate in an ethanol-water mixture under ambient conditions . This eco-friendly approach yields the desired compound with high efficiency and purity.
Chemical Reactions Analysis
6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyridine moieties, using reagents like alkyl halides or acyl chlorides.
These reactions often lead to the formation of derivatives with enhanced or modified biological activities .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits significant antimicrobial and anticancer activities, making it a promising candidate for drug development.
Medicine: The compound’s anti-inflammatory properties have been explored for potential therapeutic applications in treating inflammatory diseases.
Industry: Its unique chemical structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The biological activities of 6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit key enzymes and receptors involved in disease pathways, such as kinases and proteases. Its mechanism of action often involves binding to the active sites of these targets, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared to other pyrano[2,3-c]pyrazole derivatives, such as:
6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
5-Amino-3-methyl-1-phenylpyrazole: This compound is a precursor in the synthesis of various pyrazole derivatives and exhibits distinct chemical properties.
The unique combination of the pyridine and pyrazole moieties in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Biological Activity
6-Amino-3-methyl-1-phenyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antitumor and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCRs) that allow for the efficient formation of the dihydropyrano[2,3-c]pyrazole framework. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes and cyanoacetate derivatives under acidic or basic conditions to yield the target compound. The structural confirmation is often achieved through techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Activity
Recent studies have demonstrated significant cytotoxic effects of 6-amino derivatives against various cancer cell lines. The compound has shown promising results in inhibiting the growth of liver (HEPG2) and colon (DLD1) cancer cells with IC50 values reported as follows:
Compound | Cell Line | IC50 (nM) |
---|---|---|
6-Amino Derivative | HEPG2 | 399 |
6-Amino Derivative | DLD1 | 890 |
These values indicate that the compound exhibits selective activity against specific cancer types, potentially due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. For instance, it has been suggested that the compound inhibits Ral GTPase activity, which is crucial for cancer cell proliferation and migration .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 21 | 20 |
Escherichia coli | 31 | 25 |
Bacillus subtilis | 23 | 22 |
These findings suggest that the compound possesses moderate antibacterial properties, comparable to standard antibiotics like ciprofloxacin . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and potential biological targets. For example, docking simulations have shown that the compound binds effectively to Plasmodium falciparum lactate dehydrogenase, suggesting a possible application in antimalarial therapy. The binding energy values indicate a strong affinity for this target, which is critical for the survival of malaria parasites .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies demonstrated that treatment with 6-amino derivatives significantly reduced cell viability in HEPG2 cells compared to untreated controls. This suggests a potential role in developing targeted cancer therapies.
- Antimicrobial Applications : Clinical evaluations have indicated that formulations containing this compound exhibit enhanced efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies.
Properties
IUPAC Name |
6-amino-3-methyl-1-phenyl-4-pyridin-4-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-12-16-17(13-7-9-22-10-8-13)15(11-20)18(21)25-19(16)24(23-12)14-5-3-2-4-6-14/h2-10,17H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXORYQRWGPQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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